4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid
Overview
Description
Azo dyes are widely used in various applications such as textile dyeing, coloring of different materials, and advanced organic synthesis . This compound is characterized by its diazo group (-N=N-) and nitro group (-NO2) attached to a naphthol ring, making it a versatile reagent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitro-1,2,4-diazo acid is typically synthesized through the nitration of 1-diazo-2-naphthol-4-sulfonic acid. The nitration process involves the use of sulfuric acid at a concentration of 83 to 93 wt% . The reaction is carried out by mixing 1-diazo-2-naphthol-4-sulfonic acid with sulfuric acid, followed by the addition of a nitrating agent such as nitric acid .
Industrial Production Methods
In industrial settings, the production of 6-nitro-1,2,4-diazo acid involves a series of steps including nitrosation, diazotization, and nitration. The process begins with the preparation of 1-diazo-2-naphthol-4-sulfonic acid, which is then nitrated to form the final product . Advanced techniques such as diffusion dialysis and bipolar membrane electrodialysis are employed to recover acids and reduce the cost of acid and alkali inputs .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,2,4-diazo acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The diazo group can be reduced to form corresponding amines.
Substitution: The diazo group can participate in substitution reactions to form azo compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be used.
Substitution: Coupling reactions with β-naphthol or N,N-diethyl-m-amino-naphthol are common.
Major Products Formed
Azo Compounds: Formed through coupling reactions with various aromatic compounds.
Scientific Research Applications
6-Nitro-1,2,4-diazo acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 6-nitro-1,2,4-diazo acid involves its diazo and nitro groups. The diazo group can act as an electrophile, participating in various coupling reactions to form azo compounds. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
6-Nitro-1,2,4-diazo acid can be compared with other similar compounds such as:
1-diazo-2-naphthol-4-sulfonic acid: The precursor in the synthesis of 6-nitro-1,2,4-diazo acid.
4-nitro-1,2,3-diazo acid: Another diazo compound with similar properties but different reactivity due to the position of the nitro group.
2-nitro-1,3,4-diazo acid: Similar in structure but with different applications and reactivity patterns.
The uniqueness of 6-nitro-1,2,4-diazo acid lies in its specific combination of functional groups, which makes it a versatile intermediate in the synthesis of various azo dyes and other organic compounds .
Properties
IUPAC Name |
4-diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWJWRQXDDAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906464 | |
Record name | 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63589-25-3, 101667-26-9 | |
Record name | 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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